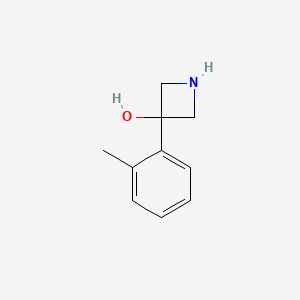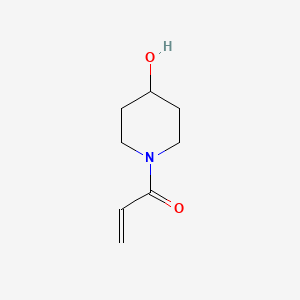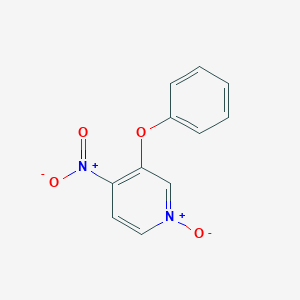
Lithium (5-fluoropyridin-2-YL)trihydroxyborate
概要
説明
Lithium (5-fluoropyridin-2-yl)trihydroxyborate is an organometallic compound with the chemical formula C5H6BFLiNO3. It appears as a white crystalline solid and is soluble in water and some organic solvents like ethanol and acetone . This compound is primarily used in organic synthesis as a catalyst for various chemical reactions, including carbon-carbon coupling, hydrogenation, and cyclization reactions .
準備方法
The preparation of Lithium (5-fluoropyridin-2-yl)trihydroxyborate involves several synthetic routes. One common method is the reaction between 5-fluoropyridine and trihydroxyborate lithium in an appropriate solvent . The reaction conditions typically include controlled temperature and pH to ensure the desired product’s purity and yield. Industrial production methods may involve scaling up this reaction using continuous flow reactors to maintain consistent quality and efficiency .
化学反応の分析
Lithium (5-fluoropyridin-2-yl)trihydroxyborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Coupling Reactions: It is widely used as a catalyst in carbon-carbon coupling reactions, such as Suzuki-Miyaura coupling.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol. The major products formed from these reactions depend on the specific reactants and conditions used .
科学的研究の応用
Lithium (5-fluoropyridin-2-yl)trihydroxyborate has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
作用機序
The mechanism by which Lithium (5-fluoropyridin-2-yl)trihydroxyborate exerts its effects involves its interaction with molecular targets and pathways. As a catalyst, it facilitates the formation of new chemical bonds by lowering the activation energy of the reactions. The compound’s borate group plays a crucial role in stabilizing reaction intermediates, thereby enhancing the reaction rate and selectivity .
類似化合物との比較
Lithium (5-fluoropyridin-2-yl)trihydroxyborate can be compared with other similar compounds, such as:
- Lithium (5-chloropyridin-2-yl)trihydroxyborate
- Lithium (5-bromopyridin-2-yl)trihydroxyborate
- Lithium (5-iodopyridin-2-yl)trihydroxyborate
These compounds share similar structures but differ in their halogen substituents (fluorine, chlorine, bromine, iodine). The presence of different halogens can influence their reactivity, stability, and catalytic properties. This compound is unique due to the presence of the fluorine atom, which can enhance its electron-withdrawing properties and affect its overall reactivity .
特性
IUPAC Name |
lithium;(5-fluoropyridin-2-yl)-trihydroxyboranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BFNO3.Li/c7-4-1-2-5(8-3-4)6(9,10)11;/h1-3,9-11H;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKFYGKSAVTPQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC=C(C=C1)F)(O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BFLiNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,5,7-Triazaspiro[3.4]octan-6-one](/img/structure/B3321848.png)



![Octahydro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B3321877.png)
![1,1-Difluoro-5-azaspiro[2.5]octane](/img/structure/B3321885.png)


![N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide](/img/structure/B3321909.png)
![7-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3321910.png)


